molecular formula C22H17F3O2 B2976519 3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol CAS No. 337921-82-1

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2976519
CAS No.: 337921-82-1
M. Wt: 370.371
InChI Key: MSENWMQWPMYKPR-UHFFFAOYSA-N
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Description

3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol is a synthetic organic compound featuring a bicyclic indenol core substituted with a phenyl group at position 3 and a 3-(trifluoromethyl)phenoxy group at position 5. The trifluoromethyl (CF₃) group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity .

Properties

IUPAC Name

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3O2/c23-22(24,25)15-8-4-9-16(12-15)27-20-11-5-10-17-18(13-19(26)21(17)20)14-6-2-1-3-7-14/h1-12,18-19,26H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSENWMQWPMYKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol typically involves multiple steps. One common route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylation reaction, often employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound’s unique properties make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

3-Hydroxy-2-Phenyl-2,3-Dihydro-1H-Inden-1-One

  • Structure: Differs by replacing the hydroxyl (-OH) at position 1 with a ketone (=O) and lacks the 3-(trifluoromethyl)phenoxy substituent.
  • This compound is noted for its use as an intermediate in synthesizing isoindolones .
  • Data :

    Feature Value
    Molecular Formula C₁₅H₁₂O₂
    Key Substituents Phenyl (C₆H₅), Ketone (=O)

2-(4-Hydroxyphenyl)-7-Methyl-3-Phenyl-1H-Inden-5-Ol (KB095285)

  • Structure : Features dual hydroxyl groups (positions 5 and 4-hydroxyphenyl) and a methyl group at position 6.
  • Implications: The additional -OH group enhances hydrophilicity, contrasting with the trifluoromethylphenoxy group’s lipophilicity in the target compound. Methyl substitution may reduce steric hindrance compared to bulkier CF₃ groups .
  • Data :

    Feature Value
    Molecular Formula C₂₂H₁₈O₂
    Molecular Weight 314.38 g/mol

Substituent Effects: Trifluoromethyl and Phenoxy Groups

Sorafenib Tosylate

  • Structure : Contains a 4-chloro-3-(trifluoromethyl)phenyl group linked via a urea moiety.
  • Implications: The CF₃ group in Sorafenib enhances target binding (e.g., kinase inhibition) and metabolic stability, a property likely shared with the target compound. However, the urea linker in Sorafenib introduces hydrogen-bonding capacity absent in the indenol core .

Formulations of 3-((3-(4-(2-(Isobutylsulfonyl)Phenoxy)-3-(Trifluoromethyl)Phenyl)-1,2,4-Oxadiazol-5-Yl)Methyl)-5,5-Dimethyl-1-(2-Morpholinoethyl)Imidazolidine-2,4-Dione

  • Structure: Shares the 3-(trifluoromethyl)phenoxy motif but incorporates a morpholinoethyl-imidazolidinedione scaffold.
  • This highlights how scaffold choice modulates physicochemical properties .

Substituent Position and Bioactivity

2,3-Dihydro-5-(Phenylmethoxy)-1H-Inden-1-Ol

  • Structure: Replaces the trifluoromethylphenoxy group with a benzyloxy (-OCH₂C₆H₅) substituent at position 4.
  • Positional differences (5 vs. 7) may affect steric interactions in biological targets .
  • Data :

    Feature Value
    Molecular Formula C₁₆H₁₆O₂
    CAS Number 3199-73-3

Biological Activity

3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol, also known as CAS 337921-82-1, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H17F3O2
  • Molar Mass : 370.36 g/mol
  • Density : 1.305 g/cm³ (predicted)
  • Boiling Point : 437.3 °C (predicted)
  • pKa : 14.06 (predicted)

The compound exhibits various biological activities that can be attributed to its structural features. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases.

Antimicrobial Activity

The compound has shown promising results in preliminary studies against various bacterial strains. For instance, derivatives of related phenoxy compounds have demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of several phenoxy derivatives, including those structurally related to our compound. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting a potential role in developing new antibacterial agents .
  • Pharmacokinetics and Toxicology :
    Research focused on the pharmacokinetics of similar compounds revealed that they exhibit favorable absorption and distribution characteristics in vivo. Toxicological assessments indicated that the compound has a low toxicity profile, making it a candidate for further therapeutic exploration .
  • Potential in Obesity Treatment :
    Investigations into the metabolic effects of related compounds have suggested potential applications in obesity management by modulating energy balance and improving metabolic rates .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial3.12
Compound BAntioxidantNot specified
Compound CMetabolic ModulatorNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol, and how are intermediates characterized?

  • Methodological Answer : Synthesis often involves asymmetric transfer hydrogenation or nucleophilic aromatic substitution. For example, trifluoromethylphenol derivatives can react with activated indenone precursors under basic conditions (e.g., NaH/DMF) . Key intermediates are characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry. For chiral resolution, enantiomeric excess can be determined using chiral HPLC or polarimetry .

Q. How can spectroscopic techniques validate the structure of this compound and its derivatives?

  • Methodological Answer : 1H NMR^1 \text{H NMR} identifies aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (δ 2.5–5.0 ppm). 19F NMR^{19} \text{F NMR} confirms trifluoromethyl group presence (δ -60 to -70 ppm). IR spectroscopy detects carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1200 cm1^{-1}) stretches. Mass spectrometry (ESI/HRMS) verifies molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Antimicrobial activity can be tested using broth microdilution (e.g., against Gram-positive S. aureus and Gram-negative E. coli). Antifungal assays (e.g., C. albicans) may use agar diffusion. Cytotoxicity screening via MTT or resazurin assays in mammalian cell lines (e.g., HEK-293) is recommended to assess safety margins .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for chiral 3-phenyl-7-[3-(trifluoromethyl)phenoxy] derivatives?

  • Methodological Answer : Kinetic resolution via asymmetric transfer hydrogenation (ATH) using chiral catalysts (e.g., Ru-(S,S)-TsDPEN) achieves high enantiomeric excess (>90% ee). Reaction conditions (temperature, solvent, catalyst loading) must be optimized using Design of Experiments (DoE) to maximize yield and selectivity. Stereochemical outcomes are confirmed by X-ray crystallography or electronic circular dichroism (ECD) .

Q. What computational approaches predict electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, molecular electrostatic potentials (MEP), and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM). These predict reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Validate results using orthogonal assays (e.g., time-kill curves vs. MIC values). Perform meta-analysis of published data to identify confounding variables. Replicate studies under standardized protocols (e.g., CLSI guidelines) and use isogenic mutant strains to confirm target specificity .

Q. What strategies mitigate byproduct formation during trifluoromethylphenoxy coupling?

  • Methodological Answer : Byproducts (e.g., di- or tri-substituted isomers) arise from competing electrophilic aromatic substitution. Use regioselective directing groups (e.g., nitro or methyl) on the indenone core. Monitor reactions via TLC or inline IR spectroscopy. Purify via flash chromatography (hexane:EtOAc gradients) or recrystallization from ethanol/water .

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